2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a thiadiazole ring fused with an isoindole structure
Mechanism of Action
Target of Action
It is a derivative of 2-amino-5-tert-butyl-1,3,4-thiadiazole (abtd), which is known to inhibit the corrosion of brass in sea water samples .
Mode of Action
As a derivative of ABTD, it may share similar chemical properties and interactions .
Result of Action
It’s known that ABTD inhibits the corrosion of brass in sea water samples, but the specific effects of this compound need further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of 2-aminothiadiazole derivatives with isoindole precursors. One common method includes the cyclization of 2-aminothiadiazole with phthalic anhydride under acidic conditions to form the desired isoindole-thiadiazole compound . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the reaction temperature is maintained between 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced thiadiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent, low temperature (0-25°C).
Substitution: N-bromosuccinimide, halogenating agents; reaction conditionsorganic solvent, room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Halogenated thiadiazole derivatives.
Scientific Research Applications
2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial, antifungal, and anticancer properties. It acts by disrupting cellular processes in pathogens and cancer cells.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A simpler analog with similar biological activities but lacks the isoindole structure.
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Shares the thiadiazole core but differs in functional groups and overall structure.
Isoindole Derivatives: Compounds with isoindole structures but different substituents on the thiadiazole ring.
Uniqueness
2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a versatile building block in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
2-tert-butyl-5-(1,3-dihydroisoindol-2-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-14(2,3)12-15-16-13(18-12)17-8-10-6-4-5-7-11(10)9-17/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDRLSLOZBMPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.